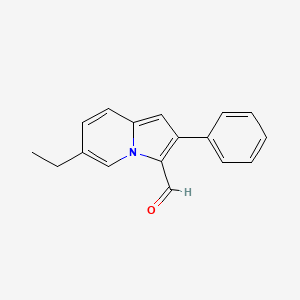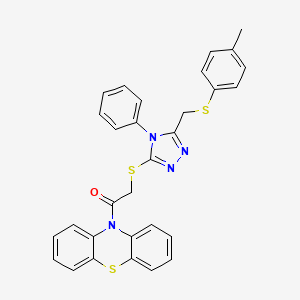![molecular formula C17H16Cl2N2O5 B11089581 ethyl 4-[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11089581.png)
ethyl 4-[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of ETHYL 4-(6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .
Chemical Reactions Analysis
ETHYL 4-(6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium azide (NaN3) to replace chlorine atoms with azide groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar compounds include:
ETHYL 6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLATE: Shares a similar chromene core but lacks the piperazine moiety.
6,8-DICHLORO-4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID: Another chromene derivative with different functional groups.
6,8-DICHLORO-3-ETHYL-2-METHYL-4H-CHROMEN-4-ONE: Contains additional methyl and ethyl groups, altering its chemical properties
ETHYL 4-(6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBONYL)PIPERAZINE-1-CARBOXYLATE stands out due to its unique combination of the chromene core and piperazine moiety, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H16Cl2N2O5 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
ethyl 4-(6,8-dichloro-2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-2-25-17(24)21-5-3-20(4-6-21)15(22)12-8-10-7-11(18)9-13(19)14(10)26-16(12)23/h7-9H,2-6H2,1H3 |
InChI Key |
WUVDNPPKODIEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11089505.png)
![methyl (2E)-3-fluoro-3-[(4-hydroxy-3-methylphenyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11089506.png)


![1-[4-(4-Benzoyl-piperazin-1-yl)-3-fluoro-phenyl]-butan-1-one](/img/structure/B11089522.png)
![3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B11089523.png)
![N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide](/img/structure/B11089531.png)

![6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11089559.png)
![6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11089569.png)


![1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11089593.png)
![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11089598.png)
